Phosphine, (trichloromethyl)-

Description

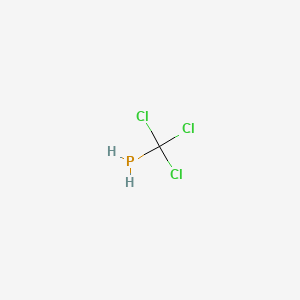

Structure

3D Structure

Properties

CAS No. |

131323-86-9 |

|---|---|

Molecular Formula |

CH2Cl3P |

Molecular Weight |

151.35 g/mol |

IUPAC Name |

trichloromethylphosphane |

InChI |

InChI=1S/CH2Cl3P/c2-1(3,4)5/h5H2 |

InChI Key |

NYOFJAZWVKPEFD-UHFFFAOYSA-N |

Canonical SMILES |

C(P)(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Trichloromethyl Phosphine and Its Derivatives

Direct Synthesis Routes to (Trichloromethyl)phosphine (CCl₃PCl₂)

The direct formation of a carbon-phosphorus bond to create a trichloromethylphosphine structure is a key synthetic challenge. Research has focused on specific preparative pathways to achieve this.

The synthesis of (trichloromethyl)phosphonous dichloride (CCl₃PCl₂) has been successfully achieved through the reaction of elemental white phosphorus with carbon tetrachloride (CCl₄). This reaction can be initiated by several methods, including heat, light, and gamma radiation. osti.govosti.gov The process is characterized by a chain reaction mechanism where free radicals generated from the radiolysis or thermal decomposition of carbon tetrachloride attack the dissolved white phosphorus. osti.gov The propagation of the chain involves the transfer of chlorine from carbon tetrachloride to partially trichloroalkylated or chlorinated phosphorus intermediates. osti.gov

Another preparative route involves the reduction of (trichloromethyl)tetrachlorophosphorane (CCl₃PCl₄). This reduction can be carried out using white phosphorus in a carbon tetrachloride medium or with methyl dichlorophosphite (B8498940) (CH₃OPCl₂) as the reducing agent. umich.edu The reaction of dialkylphosphines with carbon tetrachloride also yields dialkyltrichloromethylphosphines. For instance, diethylphosphine (B1582533) reacts with CCl₄ in the presence of triethylamine (B128534) to form diethyltrichloromethylphosphine. tandfonline.com

| Reactants | Conditions | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| White Phosphorus, Carbon Tetrachloride | γ-radiation, Heat, or Visible Light | (Trichloromethyl)phosphonous dichloride (CCl₃PCl₂), Phosphorus trichloride, Red phosphorus | The reaction proceeds via a free-radical chain mechanism. At higher temperatures, the yield of CCl₃PCl₂ increases while the formation of red phosphorus decreases. | osti.gov |

| (Trichloromethyl)tetrachlorophosphorane (CCl₃PCl₄), White Phosphorus | Carbon tetrachloride medium | (Trichloromethyl)phosphonous dichloride (CCl₃PCl₂) | A reduction method to prepare the target dichlorophosphine. | umich.edu |

| (Trichloromethyl)tetrachlorophosphorane (CCl₃PCl₄), Methyl dichlorophosphite (CH₃OPCl₂) | - | (Trichloromethyl)phosphonous dichloride (CCl₃PCl₂) | An alternative reduction pathway for the synthesis of CCl₃PCl₂. | umich.edu |

| Diethylphosphine, Carbon Tetrachloride | Triethylamine | Diethyltrichloromethylphosphine | The reaction is proposed to proceed through a multi-step sequence involving chlorodiethylphosphine (B1584981) as a rate-increasing intermediate. | tandfonline.com |

Synthetic Routes to Trichloromethyl Phosphine (B1218219) Oxides and Analogues

The synthesis of trichloromethyl phosphine oxides and their analogues involves several key strategies, including direct chlorination, the use of powerful chlorinating agents like phosphorus pentachloride, streamlined one-pot reactions, and modern metal-free coupling techniques.

Chlorination of phosphine precursors is a fundamental method for synthesizing trichloromethyl phosphine oxides. For example, tri(chloromethyl)phosphine oxide can be synthesized through the chlorination of appropriate phosphine precursors. This method often utilizes elemental chlorine or other chlorinating agents to achieve the desired substitution on the methyl groups attached to the phosphorus atom.

Phosphorus pentachloride (PCl₅) is a potent reagent in the synthesis of trichloromethyl organophosphorus compounds. Its reactivity is multifaceted, capable of both chlorination and inducing complex rearrangements. The reaction of PCl₅ with aliphatic (trichloromethyl)carbinols can be complicated, yielding not only the expected chloro-substituted alkanes but also dehydrohalogenated products and phosphate (B84403) ester mixtures. osti.gov

A notable reaction involves tris(chloromethyl)phosphine oxide, which reacts with PCl₅ at elevated temperatures (95-100°C) to form a complex. This complex subsequently decomposes to yield trichlorobis(trichloromethyl)phosphorane. tandfonline.com PCl₅ can also facilitate a novel carbon-phosphorus bond cleavage. For instance, chloromethylphosphonic dichloride and bis(chloromethyl)phosphinic chloride react quantitatively with PCl₅ to yield carbon tetrachloride and a phosphorus(III) fragment with one less C-P bond. tandfonline.com

| Reactant | Conditions | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Ethyl(trichloromethyl)carbinol | PCl₅ | 1,1,1,2-Tetrachlorobutane (18%), 1,1,2-Trichloro-1-butene (13%), Phosphate ester-acid chloride mixture | Hydroxyl replacement and dehydrohalogenation | osti.gov |

| Tris(chloromethyl)phosphine oxide | PCl₅, 95-100°C | Trichlorobis(trichloromethyl)phosphorane | Complex formation followed by breakdown | tandfonline.com |

| Bis(chloromethyl)phosphinic chloride | PCl₅, 95-100°C | (Trichloromethyl)phosphonous dichloride, Carbon tetrachloride | C-P bond cleavage | tandfonline.com |

The formation of aryl-phosphorus bonds is crucial for creating a diverse range of phosphine oxides. Metal-free P-arylation methods provide a milder alternative to traditional transition-metal-catalyzed reactions. One such approach utilizes highly reactive aryne intermediates for C-P bond construction. This method allows for the synthesis of aryl-phosphonates, -phosphinates, and -phosphine oxides under gentle conditions. The process typically involves the generation of an aryne from a silyl (B83357) triflate precursor in the presence of a fluoride (B91410) source, which then reacts with a phosphorus nucleophile. This strategy circumvents the often harsh conditions of classic methods like the Michaelis-Arbuzov and Hirao reactions and is notable for its broad substrate scope and high efficiency. This methodology is applicable to the synthesis of aryl(trichloromethyl)phosphine oxides, offering a modern, metal-free route to these compounds.

Compound Index

| Compound Name | Molecular Formula |

|---|---|

| (Trichloromethyl)phosphine | CH₂Cl₃P |

| (Trichloromethyl)phosphonous dichloride | CCl₃PCl₂ |

| (Trichloromethyl)tetrachlorophosphorane | CCl₃PCl₄ |

| 1,1,1,2-Tetrachlorobutane | C₄H₆Cl₄ |

| 1,1,2-Trichloro-1-butene | C₄H₅Cl₃ |

| Bis(chloromethyl)phosphinic chloride | C₂H₄Cl₃OP |

| Bis(trichloromethyl)carbonate (Triphosgene) | C₃Cl₆O₃ |

| Carbon tetrachloride | CCl₄ |

| Chlorodiethylphosphine | C₄H₁₀ClP |

| Chloromethylphosphonic dichloride | CH₂Cl₃OP |

| Diethylphosphine | C₄H₁₁P |

| Diethyltrichloromethylphosphine | C₅H₁₀Cl₃P |

| Ethyl(trichloromethyl)carbinol | C₄H₇Cl₃O |

| Methyl dichlorophosphite | CH₃Cl₂OP |

| N-Chlorosuccinimide | C₄H₄ClNO₂ |

| Phosphorus pentachloride | PCl₅ |

| Phosphorus trichloride | PCl₃ |

| Tri(chloromethyl)phosphine oxide | C₃H₆Cl₃OP |

| Trichlorobis(trichloromethyl)phosphorane | C₂Cl₉P |

| Triphenylphosphine (B44618) | C₁₈H₁₅P |

| Triphenylphosphine oxide | C₁₈H₁₅OP |

| Tris(chloromethyl)phosphine oxide | C₃H₆Cl₃OP |

Stereoselective and Enantioselective Synthetic Approaches for Trichloromethyl-Containing Organophosphorus Compounds

The development of stereoselective and enantioselective methods for the synthesis of organophosphorus compounds containing the trichloromethyl group is a crucial area of research, as the biological activity and chemical properties of these molecules can be highly dependent on their stereochemistry. frontiersin.orgunl.pt

One notable example of enantioselective synthesis is the palladium-catalyzed cyclization of allylic bis-trichloroacetimidates. acs.org This reaction, utilizing cationic Pd(II) catalysts with chiral biphenyl (B1667301) diphosphine ligands, yields highly enantioenriched 2-trichloromethyl-4-vinyloxazoline. acs.org This represents a significant instance of achieving high enantioselectivity in an olefin amination reaction where trichloroacetimidate (B1259523) acts as the nitrogen nucleophile. acs.org

Another approach involves the one-pot stereoselective synthesis of (Z)-diethyl α-chlorovinylphosphonates starting from diethyl trichloromethylphosphonate. rsc.org In this reaction, treatment with butyllithium (B86547) followed by an aldehyde or cycloalkenone leads to the formation of the α-chlorovinylphosphonates with high (Z) stereoselectivity. rsc.org The stereochemical outcome is rationalized by the conformational preferences of the reaction intermediates. rsc.org

Diastereoselective synthesis of α-(dichloromethyl)amines has been achieved through the nucleophilic dichloromethylation of aromatic N-tert-butylsulfinyl aldimines using (dichloromethyl)trimethylsilane. researchgate.net This reaction provides a pathway to chiral amines which can be further transformed. Additionally, α-(trichloromethyl)amines can be converted to α-(dichloromethyl)amines via a mono-dechlorination reaction with Bu₃SnH, offering another route to chiral building blocks. researchgate.net

While the direct asymmetric synthesis of phosphines bearing a trichloromethyl group remains a challenging area, the broader field of asymmetric organophosphorus synthesis offers potential strategies. frontiersin.orgunl.ptrsc.orgudayton.eduharvard.edu These include the use of chiral auxiliaries, chiral catalysts, and the desymmetrization of prochiral substrates. frontiersin.orgrsc.orgharvard.edu For instance, chiral phosphine-phosphoramidites and phosphine-phosphorodiamidites have been synthesized and used as ligands in various enantioselective transformations, demonstrating the potential for creating chiral phosphorus centers. d-nb.info The development of such chiral ligands could be extended to the synthesis of trichloromethyl-containing phosphines.

The table below summarizes key findings in the stereoselective synthesis of compounds containing the trichloromethyl group.

| Starting Material | Reagents | Key Feature | Product | Reference |

| Allylic bis-trichloroacetimidates | Cationic Pd(II) with chiral diphosphine ligands | Enantioselective cyclization | Enantioenriched 2-trichloromethyl-4-vinyloxazoline | acs.org |

| Diethyl trichloromethylphosphonate | BuLi, Aldehyde/Cycloalkenone | One-pot, high (Z) stereoselectivity | (Z)-diethyl α-chlorovinylphosphonates | rsc.org |

| Aromatic N-tert-butylsulfinyl aldimines | (Dichloromethyl)trimethylsilane | Diastereoselective dichloromethylation | α-(Dichloromethyl)amines | researchgate.net |

| α-(Trichloromethyl)amines | Bu₃SnH | Radical mono-dechlorination | α-(Dichloromethyl)amines | researchgate.net |

Novel Approaches to Organophosphorus Compounds Bearing the Trichloromethyl Group

Recent advancements in synthetic chemistry have led to the development of novel and more efficient methods for preparing organophosphorus compounds that feature a trichloromethyl group. These new approaches often focus on improving reaction conditions, such as by eliminating the need for solvents or by enabling one-pot procedures, which enhance sustainability and operational simplicity.

A significant development is the solvent-free synthesis of certain trichloromethyl-containing organophosphorus compounds. For example, 2,10-dichloro-12-trichloromethyl-6-substituted xanthato-12H-dibenzo[d,g] thieme-connect.dersc.orgCurrent time information in Bangalore, IN.dioxaphosphocin-6-sulfides have been synthesized in a one-pot, solvent-free reaction. This method involves reacting equimolar amounts of an alcohol, carbon disulfide, and a dibenzodioxaphosphocin monochloride derivative in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, leading to high yields of the desired products. The absence of a solvent in this process is a key advantage from an environmental and economic perspective.

One-pot syntheses are another area of innovation. A one-pot method for preparing versatile trichloromethyl carbinols from primary alcohols has been developed. organic-chemistry.org This process involves the oxidation of the primary alcohol using Dess-Martin periodinane in chloroform (B151607), followed by trichloromethylation with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a base. organic-chemistry.org This approach avoids the isolation of the often-unstable intermediate aldehyde, thereby increasing efficiency. organic-chemistry.org While not directly producing an organophosphorus compound, the resulting trichloromethyl carbinols are valuable precursors for a variety of molecules, including those that could be further functionalized to introduce a phosphorus moiety.

Another one-pot procedure has been developed for the synthesis of 4-chloroquinolines from N-aryl enaminones, mediated by bis(trichloromethyl) carbonate and triphenylphosphine oxide. researchgate.net This cascade reaction highlights the utility of trichloromethyl-containing reagents in facilitating complex transformations in a single pot.

The use of N-chlorosuccinimide (NCS) as a chlorinating agent in a one-pot synthesis of phosphoramidates and phosphonamidates also represents a novel approach. mdpi.com This method is advantageous because it produces the benign byproduct succinimide, in contrast to more hazardous chlorinating agents. mdpi.com This strategy could potentially be adapted for the synthesis of trichloromethyl-containing organophosphorus compounds.

The following table summarizes some of these novel synthetic approaches.

| Synthetic Approach | Key Reagents | Target/Intermediate Compound | Key Advantage | Reference |

| Solvent-free, one-pot synthesis | Alcohol, CS₂, DMAP, dibenzodioxaphosphocin monochloride derivative | 2,10-dichloro-12-trichloromethyl-6-substituted xanthato-12H-dibenzo[d,g] thieme-connect.dersc.orgCurrent time information in Bangalore, IN. dioxaphosphocin-6-sulfides | Solvent-free, high yield | N/A |

| One-pot oxidation/trichloromethylation | Primary alcohol, Dess-Martin periodinane, TBD, CHCl₃ | Trichloromethyl carbinols | Avoids isolation of unstable aldehydes | organic-chemistry.org |

| One-pot cascade reaction | N-aryl enaminones, bis(trichloromethyl) carbonate, triphenylphosphine oxide | 4-Chloroquinolines | One-pot synthesis of complex heterocycles | researchgate.net |

| One-pot synthesis with benign chlorinating agent | H-phosphonates/H-phosphinates, amines, N-chlorosuccinimide (NCS) | Phosphoramidates/Phosphonamidates | Use of a safer chlorinating agent | mdpi.com |

Reaction Chemistry and Mechanistic Studies of Trichloromethyl Phosphine and Derivatives

Reactivity Profiles of (Trichloromethyl)phosphine

Detailed experimental studies on the reactivity of the parent compound, (trichloromethyl)phosphine (CCl₃PH₂), are not extensively documented in readily available scientific literature. Much of the existing research focuses on its more stable and synthetically versatile derivatives, such as trichloromethyl phosphine (B1218219) oxides and related phosphonates. The reactivity of phosphines is generally characterized by the nucleophilicity of the phosphorus atom and its susceptibility to oxidation. It is plausible that (trichloromethyl)phosphine would exhibit typical phosphine reactions; however, the strong electron-withdrawing nature of the trichloromethyl group is expected to significantly diminish the nucleophilicity of the phosphorus atom.

Reactivity of Trichloromethyl Phosphine Oxides

The introduction of an oxygen atom to form trichloromethyl phosphine oxides significantly alters the electronic environment of the phosphorus center and the adjacent carbon-chlorine bonds. This modification has profound implications for the molecule's reactivity, particularly in its interactions with nucleophilic and electrophilic species.

The reactivity of the chloromethyl groups in tris(chloromethyl)phosphine oxide towards nucleophiles has been a subject of investigation, yielding somewhat counterintuitive results. In studies aimed at synthesizing new energetic materials using tris(chloromethyl)phosphine oxide as a starting material, substitution experiments with various nucleophilic energetic functionalities were unsuccessful. researchgate.net This lack of reactivity was unexpected, prompting quantum chemical calculations to elucidate the underlying factors. researchgate.net These calculations, specifically Natural Bond Orbital (NBO) analysis and electrostatic potential (ESP) mapping, revealed that intramolecular interactions within the molecule induce significant steric hindrance at the carbon atoms of the chloromethyl groups. researchgate.net This steric shielding renders the carbon atoms chemically inert towards nucleophilic attack. researchgate.net

The interaction with nucleophiles is not always directed at the carbon atom. The aforementioned DFT study revealed that the nucleophilic attack by triethyl phosphite (B83602) occurs preferentially at one of the chlorine atoms of the trichloromethyl group, not at the carbon atom. researchgate.net This highlights a halogenophilic reaction pathway.

The reaction between trichloromethylphosphine oxide and triethyl phosphite demonstrates a high degree of regioselectivity and polarity. Computational studies have confirmed that the reaction is both polar and regioselective. researchgate.net The preferential site of nucleophilic attack is a chlorine atom, which is a "softer" electrophilic center compared to the "harder" carbon atom. This selective interaction underscores the importance of considering the electronic and orbital characteristics of both the nucleophile and the various electrophilic sites within the trichloromethyl phosphine oxide molecule. The theoretical results from these studies align well with experimental observations, providing a robust model for predicting the reactivity of this class of compounds. researchgate.net

Carbon-Phosphorus Bond Cleavage Reactions

The carbon-phosphorus (P-C) bond in trichloromethyl phosphine oxides is susceptible to cleavage under certain conditions, a reaction of both mechanistic interest and synthetic utility.

The cleavage of the P-C bond in compounds containing a trichloromethyl group is notably demonstrated in the haloform reaction's organophosphorus equivalent. Esters of trichloromethylphosphonic acid, for instance, readily yield chloroform (B151607) upon alkaline hydrolysis. cdnsciencepub.com This reaction proceeds through the cleavage of the P-CCl₃ bond. While the P-C bond is generally stable under neutral or acidic conditions, it becomes labile in the presence of a strong base. cdnsciencepub.com

A study on the alkaline decomposition of various aromatic phosphine oxides included those with a trichloromethyl group as a potential leaving group. This research investigated the propensity of the trichloromethyl group to depart from the phosphorus center under basic conditions, further exploring the subsequent decomposition of the resulting CCl₃⁻ anion.

In a related context, a novel P-C bond cleavage has been reported under acidic conditions. Chloromethylphosphonic dichloride and bis(chloromethyl)phosphinic chloride react quantitatively with phosphorus pentachloride at elevated temperatures (95-100°C) to yield carbon tetrachloride and a phosphorus(III) fragment with one less P-C bond. cdnsciencepub.comcdnsciencepub.com Tris(chloromethyl)phosphine oxide also reacts with phosphorus pentachloride under these conditions, initially forming a complex which then decomposes. cdnsciencepub.comcdnsciencepub.com

The following table summarizes the key reactive behaviors discussed:

| Section | Reactant | Reagent/Condition | Key Observation | Reference(s) |

| 3.2.1 | Tris(chloromethyl)phosphine oxide | Various nucleophiles | Substitution at chloromethyl carbon is hindered. | researchgate.net |

| 3.2.2 | Trichloromethyl phosphine oxide | Triethyl phosphite (nucleophile) | Acts as an electrophile; attack occurs at a chlorine atom. | researchgate.net |

| 3.2.3 | Trichloromethyl phosphine oxide | Triethyl phosphite | Reaction is polar and regioselective. | researchgate.net |

| 3.3.1 | Esters of trichloromethylphosphonic acid | Alkaline hydrolysis | P-C bond cleavage to form chloroform. | cdnsciencepub.com |

| 3.3.1 | Chloromethyl-phosphorus compounds | Phosphorus pentachloride (acidic) | P-C bond cleavage to form carbon tetrachloride. | cdnsciencepub.comcdnsciencepub.com |

Cleavage Mediated by Phosphorus Pentachloride

A notable reaction involving chloromethyl-phosphorus compounds is the cleavage of the carbon-phosphorus bond when treated with phosphorus pentachloride (PCl₅). cdnsciencepub.comcdnsciencepub.com Research has demonstrated that compounds such as chloromethylphosphonic dichloride and bis(chloromethyl)phosphinic chloride undergo a smooth and quantitative reaction with PCl₅ at temperatures between 95–100°C. cdnsciencepub.comcdnsciencepub.com This process results in the formation of carbon tetrachloride and a phosphorus(III) fragment that contains one less C-P bond. cdnsciencepub.comcdnsciencepub.com

For instance, the reaction of bis(chloromethyl)phosphinic chloride with PCl₅ yields trichloromethylphosphonous dichloride. cdnsciencepub.com Similarly, chloromethylphosphonic dichloride reacts under the same conditions to produce phosphorus trichloride. cdnsciencepub.com

The reaction of tris(chloromethyl)phosphine oxide with phosphorus pentachloride also proceeds readily at 95–100°C; however, it follows a different pathway. cdnsciencepub.com Initially, a complex is formed, which subsequently decomposes to yield trichlorobis(trichloromethyl)phosphorane, a stable, white crystalline solid. cdnsciencepub.com This phosphorane exhibits remarkable stability, being resistant to hydrolysis even by boiling water. cdnsciencepub.com In contrast, other related compounds like diphenyl chloromethylphosphonate undergo chlorination without C-P bond cleavage under these conditions. cdnsciencepub.comcdnsciencepub.com

A proposed concerted mechanism accounts for these varied outcomes, highlighting the specific reactivity of the chloromethyl group attached to phosphorus in the presence of PCl₅. cdnsciencepub.comcdnsciencepub.com

Table 1: Cleavage Reactions with Phosphorus Pentachloride at 95–100°C

| Reactant | Phosphorus-Containing Product | Carbon-Containing Product | Reference |

|---|---|---|---|

| Bis(chloromethyl)phosphinic chloride | Trichloromethylphosphonous dichloride | Carbon tetrachloride | cdnsciencepub.com |

| Chloromethylphosphonic dichloride | Phosphorus trichloride | Carbon tetrachloride | cdnsciencepub.com |

| Tris(chloromethyl)phosphine oxide | Trichlorobis(trichloromethyl)phosphorane | Not specified | cdnsciencepub.com |

Redox Transformations in Trichloromethyl Organophosphorus Chemistry

The oxidation of organophosphorus compounds, including those containing a trichloromethyl group, is a fundamental transformation. Tertiary phosphines (R₃P) can be converted to the corresponding phosphine oxides (R₃PO), a class of tetrahedral phosphorus compounds. wikipedia.org This oxidation can often be achieved simply through exposure to atmospheric oxygen, particularly for more reactive trialkylphosphines. wikipedia.orgnih.gov For less basic phosphines, stronger oxidizing agents such as hydrogen peroxide are effective. wikipedia.org A specialized method involves adsorbing phosphines onto activated carbon, which facilitates a fast and selective oxidation to phosphine oxides in air at ambient temperature. nih.gov

Another key oxidative reaction is the formation of phosphine dihalides. The direct reaction of a tertiary phosphine with a halogen, such as chlorine, results in the formation of the corresponding phosphine dichloride (R₃PCl₂). wikipedia.org This reaction represents the oxidation of the phosphorus center from P(III) to P(V).

These general oxidative pathways are applicable to (trichloromethyl)phosphine derivatives, allowing for the synthesis of the corresponding phosphine oxide and phosphine dihalide species, which are important intermediates in organophosphorus chemistry.

The deoxygenation of phosphine oxides to regenerate the corresponding phosphines is a critical process, given that many synthetic reactions produce phosphine oxides as byproducts. wikipedia.orgsci-hub.se The strength of the P=O bond presents a significant challenge, necessitating potent reducing agents. sci-hub.se

A variety of reagents have been developed for this purpose. Silanes are among the most common and effective reducing agents. sci-hub.seorganic-chemistry.org Trichlorosilane (B8805176) (HSiCl₃), often used in combination with a tertiary amine like triethylamine (B128534), is a classic reagent for this transformation. sci-hub.se Other silanes, such as phenylsilane (B129415) and tetramethyldisiloxane (TMDS), have also proven effective, sometimes in the presence of a catalyst like titanium(IV) isopropoxide. sci-hub.seorganic-chemistry.org

More recent methodologies have focused on milder and more environmentally benign conditions. One such method employs oxalyl chloride as an activating agent followed by reduction with hexachlorodisilane (B81481) (Si₂Cl₆) under metal-free conditions. nih.gov Another approach utilizes a simple, solvent-free system of phosphonic acid (H₃PO₃) mediated by iodine to efficiently reduce a wide range of phosphine oxides. organic-chemistry.org This method is notable for its cost-effectiveness and for proceeding without racemization in the case of chiral phosphine oxides. organic-chemistry.org

Table 2: Selected Reagents for the Reduction of Phosphine Oxides

| Reducing System | Key Features | Reference |

|---|---|---|

| Trichlorosilane (HSiCl₃) / Amine | Classic method; stereochemical outcome depends on the amine used. | sci-hub.se |

| Tetramethyldisiloxane (TMDS) / Ti(OiPr)₄ | Mild reducing agent, effective for various phosphine oxide classes. | organic-chemistry.org |

| Oxalyl Chloride / Hexachlorodisilane (Si₂Cl₆) | Metal-free, one-pot procedure performed under mild conditions. | nih.gov |

| Phosphonic Acid (H₃PO₃) / Iodine (I₂) | Solvent-free, cost-effective, and preserves stereochemistry. | organic-chemistry.org |

Radical Reactions Involving Trichloromethyl Radicals and Organophosphorus Species

The trichloromethyl radical (•CCl₃) is a highly reactive intermediate that can be generated from precursors like chloroform or carbon tetrachloride. lookchem.comnih.gov Its high reactivity allows it to readily participate in addition, substitution, and elimination reactions. lookchem.com In the context of organophosphorus chemistry, radical reactions provide a powerful pathway for the formation of C-P bonds.

Phosphorus-centered radicals, particularly phosphinoyl radicals, can be generated and subsequently added to unsaturated systems like alkenes and alkynes. oaepublish.com A plausible interaction between a trichloromethyl radical and an organophosphorus species could involve the addition of •CCl₃ to a P(III) compound. This would form a phosphoranyl radical intermediate, which could then undergo further transformations, such as β-scission, to form new phosphorus-containing products. princeton.edu

Alternatively, a trichloromethyl radical could initiate a radical chain reaction by abstracting an atom from an organophosphorus precursor. The direct addition of •CCl₃ to unsaturated bonds is a known process; for example, its reaction with cyclopropenes has been shown to yield trichloromethylcyclopropanes under specific radical initiation conditions. nih.gov These fundamental principles of radical reactivity suggest that trichloromethyl radicals can be key intermediates in forming C-P bonds and functionalizing organophosphorus compounds.

Studies on Reaction Stereocontrol and Diastereoselectivity

The stereochemical outcome of reactions at a chiral phosphorus center is a critical aspect of asymmetric synthesis. For derivatives of (trichloromethyl)phosphine possessing a stereogenic phosphorus atom, controlling the stereochemistry during transformations is paramount.

The reduction of P-stereogenic phosphine oxides has been a focal point of such studies. It has been demonstrated that the choice of reducing agent and additives can dictate the stereochemical pathway. sci-hub.se For example, the reduction of optically active phosphine oxides with trichlorosilane (HSiCl₃) can proceed with either retention or inversion of configuration at the phosphorus center. sci-hub.se The use of HSiCl₃ with pyridine (B92270) leads to retention, whereas using HSiCl₃ with triethylamine results in inversion of configuration. sci-hub.se This control allows for the stereospecific synthesis of chiral phosphines from their corresponding oxides.

Furthermore, studies on related α-halogeno-alkylphosphonates show that nucleophilic substitution reactions at the phosphorus center can also be stereospecific, with outcomes of inversion or retention depending on the specific substrate and reaction conditions. electronicsandbooks.com The ability to direct the stereochemical course of these reactions is essential for the synthesis of enantiomerically pure P-chiral ligands and other valuable organophosphorus compounds. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Methodologies Applied to (Trichloromethyl)phosphine and its Derivatives

A variety of sophisticated computational methods have been leveraged to explore the intricacies of (trichloromethyl)phosphine and its analogues. These methodologies provide a quantitative and qualitative framework for understanding its chemical nature.

Density Functional Theory (DFT) has become a primary tool for investigating organophosphorus compounds. bas.bgpku.edu.cnworktribe.com DFT calculations, particularly using hybrid functionals like B3LYP, have been successfully employed to study the reactivity of these molecules. beilstein-journals.orgimist.ma For instance, a theoretical study on the reaction between trichloromethylphosphine oxide, a close derivative, and triethyl phosphite (B83602) was conducted using the DFT B3LYP/6-311G(d,p) method. imist.ma This study aimed to explain the experimentally observed regioselectivity, concluding that the reaction is polar and regioselective. imist.ma The calculations showed that triethyl phosphite acts as the nucleophile, while trichloromethylphosphine oxide behaves as the electrophile. imist.ma

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution, intramolecular and intermolecular charge transfer, and hyperconjugative interactions within a molecule. periodicodimineralogia.it In organophosphorus compounds, NBO analysis provides insights into the nature of bonding, particularly the highly polar P-O bond in phosphine (B1218219) oxides, which is often best described as a semi-polar P⁺-O⁻ bond. nih.govglaserchemgroup.comru.nl

NBO calculations reveal the net atomic charges on the constituent atoms, offering a quantitative measure of the electronic environment. ethz.ch For example, in a study of the reaction between trichloromethylphosphine oxide and triethyl phosphite, NBO analysis would be used to understand the charge transfer from the nucleophilic phosphorus atom of the phosphite to the electrophilic sites of the phosphine oxide. imist.maresearchgate.net The analysis can identify the specific orbitals involved in donor-acceptor interactions, such as the transfer of electron density from a lone pair (LP) orbital to an antibonding (σ*) orbital, which stabilizes the system. periodicodimineralogia.itnih.gov This method has been used to analyze the electronic structure of various phosphine derivatives, including metal complexes containing trifluoromethyl (CF₃) groups, which are electronically similar to the trichloromethyl (CCl₃) group. acs.org

| Atom | Natural Charge (e) |

|---|---|

| P | +1.3 to +1.6 |

| O | -1.0 to -1.5 |

| C (alpha) | -0.5 to -0.8 |

| Cl | -0.1 to -0.3 |

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. wuxiapptec.com It identifies electron-rich regions (negative potential, prone to electrophilic attack) and electron-deficient regions (positive potential, prone to nucleophilic attack). wuxiapptec.com For phosphine ligands and their oxides, the ESP minimum (Vmin) near the lone pair of the phosphorus atom or the oxygen of the phosphoryl group is a quantitative measure of the ligand's σ-donating ability. nih.gov

In substituted phosphine oxides, the negative electrostatic potential is typically concentrated around the phosphoryl oxygen atom, confirming its role as a primary site for interaction with electrophiles or as a hydrogen bond acceptor. aip.org For a molecule like (trichloromethyl)phosphine, the electron-withdrawing nature of the CCl₃ group would be expected to influence the ESP, making the phosphorus atom more electropositive and thus more susceptible to nucleophilic attack compared to simpler alkylphosphines. ESP calculations are used to understand non-covalent interactions and can help explain the stability of molecular complexes and predict sites of interaction. researchgate.netresearchgate.net

Analysis of Electronic Structure and Molecular Reactivity Descriptors

Beyond visualizing charge distributions, computational chemistry provides a suite of quantitative descriptors derived from the electronic structure that help to predict and rationalize molecular reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. imist.ma

In the reaction involving trichloromethylphosphine oxide, FMO analysis shows that the primary interaction occurs between the HOMO of the nucleophile (triethyl phosphite) and the LUMO of the electrophile (trichloromethylphosphine oxide). imist.ma The localization of these orbitals on specific atoms within the molecules explains the observed regioselectivity; the LUMO of trichloromethylphosphine oxide is concentrated around the chlorine atoms, indicating that the nucleophilic attack preferentially occurs at a chlorine rather than the carbon atom. imist.ma FMO theory is widely applied to understand various phosphine-catalyzed reactions, cycloadditions, and the reactivity of organophosphorus compounds in general. researchgate.netpku.edu.cnnih.gov

Table 2: Representative Frontier Molecular Orbital Energies (in eV) from a DFT Study Note: This table is based on a theoretical study of the reaction between trichloromethylphosphine oxide and triethyl phosphite. imist.ma

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ELUMO - EHOMO) (eV) |

|---|---|---|---|

| Trichloromethylphosphine Oxide | -9.52 | -3.13 | 6.39 |

| Triethyl Phosphite | -7.35 | 1.63 | 8.98 |

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system. mdpi.com

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated from the HOMO-LUMO gap. bas.bg

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. beilstein-journals.orgmdpi.com

Nucleophilicity Index (N): Measures the electron-donating capability of a molecule. researchgate.net

These indices are calculated from the energies of the frontier orbitals (HOMO and LUMO). beilstein-journals.orgresearchgate.net Studies on various organophosphorus compounds show that these descriptors can successfully predict their behavior in chemical reactions. pku.edu.cnbeilstein-journals.org For example, calculations show that trivalent phosphorus compounds generally act as nucleophiles (electron donors), while polyhaloalkanes, such as the trichloromethyl group, act as electrophiles (electron acceptors). researchgate.net The electrophilicity and nucleophilicity indices can rationalize the polar nature of reactions and predict which reactant will serve as the electrophile and which as the nucleophile. beilstein-journals.orgresearchgate.net

Table 3: Calculated Global Reactivity Indices (in eV) from a DFT Study Note: This table is based on a theoretical study of the reaction between trichloromethylphosphine oxide and triethyl phosphite. imist.ma

| Molecule | Chemical Potential (μ) | Hardness (η) | Electrophilicity (ω) | Nucleophilicity (N) |

|---|---|---|---|---|

| Trichloromethylphosphine Oxide | -6.32 | 3.19 | 6.24 | 1.11 |

| Triethyl Phosphite | -2.86 | 4.49 | 0.91 | 4.13 |

Theoretical Studies on Reaction Mechanisms and Transition State Analysis

The chemical reactivity of organophosphorus compounds, including those containing the trichloromethyl group, has been a subject of significant theoretical investigation, primarily using Density Functional Theory (DFT). These studies provide deep insights into reaction pathways, regioselectivity, and the structures of transition states.

Investigations into the reactions of trivalent phosphorus derivatives with polyhaloalkanes, such as compounds with a CCl₃ group, reveal that the trivalent organophosphorus compounds generally act as nucleophiles, while the polyhaloalkanes function as electrophiles. Frontier molecular orbital (FMO) analysis helps in understanding this reactivity by examining the interactions between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the electrophile. For polyhaloalkanes like CCl₃POR''₂, DFT calculations have shown that while the carbon atom is an electron-rich site, the chlorine atoms are electron-deficient and thus more susceptible to nucleophilic attack. The calculation of activation barriers and free enthalpy variations indicates that both the kinetic and thermodynamic products of these reactions arise from the nucleophilic attack of the phosphorus atom on a chlorine atom, which aligns well with experimental findings.

One specific DFT study at the B3LYP/6-311(d,p) level scrutinized the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite. This work explored the regiosomeric reaction paths and found that DFT calculations could account for the high regioselectivity observed experimentally. The study of the reaction between phosphine oxides and tetrachloromethane (CCl₄) suggests a mechanism that proceeds through a hypervalent, pentacoordinate phosphorus intermediate as the rate-determining step. Computational studies on this reaction propose that the formation of this intermediate involves the apical positions being occupied by the incoming CCl₃⁻ nucleophile and another substituent, such as a t-butyl group. Attempts to find stable energy minima for alternative pathways that might lead to retention of configuration were unsuccessful at the applied level of theory, likely due to high steric congestion and unfavorable electrostatic interactions in the postulated transition states.

More advanced computational studies on reaction mechanisms involving phosphine ligands have also explored post-transition-state dynamics. For instance, in the transmetalation of a Pd(II)-F complex, a single transition state was found to lead directly to both cis- and trans-intermediates due to post-transition-state bifurcation. Such computational approaches, including Born-Oppenheimer molecular dynamics (MD) simulations, are becoming essential tools for unraveling the complex mechanistic details of reactions involving organophosphorus compounds.

Computational Predictions of Spectroscopic Parameters: Focus on ³¹P NMR Chemical Shifts

Computational quantum chemistry has become an indispensable tool for predicting spectroscopic parameters, with ³¹P Nuclear Magnetic Resonance (NMR) chemical shifts of organophosphorus compounds being a key area of focus. The accuracy of these predictions is crucial for structure elucidation and is highly dependent on the chosen theoretical methods and basis sets.

(Trichloromethyl)phosphine has been included as a benchmark molecule in comprehensive studies aimed at evaluating and refining computational methods for ³¹P NMR chemical shift calculations. Various levels of theory have been employed, including Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with different functionals. For instance, calculations of ³¹P NMR chemical shifts for a wide array of organophosphorus compounds, including (trichloromethyl)phosphine, have been performed at the Gauge-Including Atomic Orbital (GIAO)-MP2 and GIAO-4DFT-KT2 levels of theory. Research has highlighted that for heavier atoms like phosphorus, relativistic corrections can be significant, with magnitudes reaching as much as 20-30 ppm in some cases.

The choice of the functional in DFT calculations is critical. Studies have shown that the KT2 and KT3 functionals (Keal and Tozer) provide some of the best results for ³¹P shielding calculations. Furthermore, quantitative structure-spectroscopy relationship (QSSR) models have been developed to predict ³¹P NMR chemical shifts for large sets of phosphines based on parameters like the atomic ionicity index and stereoscopic effect parameters.

The table below summarizes computational data for ³¹P NMR chemical shifts, illustrating the performance of different theoretical approaches. The goal of modern quantum chemical calculations is to achieve deviations from experimental data of about 3–5 ppm for excellent accuracy and 10–15 ppm for mediocre accuracy.

| Compound | Computational Method/Basis Set | Calculated δ(³¹P) (ppm) | Notes |

| (Trichloromethyl)phosphine | GIAO-MP2 / GIAO-4DFT-KT2 | Data not specified | Included in a representative series of organophosphorus compounds for ³¹P NMR chemical shift calculations. |

| (Trichloromethyl)phosphine | GIAO-DFT(B3LYP)/pcS-4 | Data not specified | Used as a test system for evaluating the effect of geometry optimization on ³¹P NMR chemical shifts. |

| General Phosphines | MLR Model | Predictive Equation | A model for 291 phosphines: δ(p)(ppm)= -174.0197-2.6724INI+40.4755ε(α)+15.1141ε(β)-3.1858ε(γ), with a root mean square error of 13.9 ppm. |

| Various P Compounds | PBE0/def2-TZVP//PBE0/6-311+G(2d) | RMSE = 6.9 ppm | An optimal approach from a "price-quality" ratio perspective for rapid assessment of ³¹P NMR shifts. Requires linear scaling to minimize systematic errors. |

| Various P Compounds | M06-2X (opt.) / PBE0 (NMR) | MAD/RMSD = 6.9/8.5 ppm | A recommended method for calculating chemical shifts over a wide experimental range, identified after screening various functionals due to unexplained failures in more common ones. |

This table is interactive. Click on the headers to sort the data.

Geometry Optimization and its Influence on Quantum Chemical Calculations

The accuracy of quantum chemical calculations, particularly for NMR chemical shifts, is profoundly dependent on the quality of the molecular equilibrium geometry used. This "geometry factor" is a critical parameter, and its precision is largely determined by the method and basis set employed during the geometry optimization stage.

Studies have systematically investigated the sensitivity of ³¹P NMR shielding constants to the basis set quality used for geometry optimization. It has been demonstrated that for phosphorus compounds, commonly used energy-optimized basis sets containing only one polarization d-function may not provide sufficiently accurate equilibrium geometries for subsequent chemical shift calculations. Varying the methodology for the geometry optimization routine can lead to changes of up to ten ppm in the final calculated ³¹P NMR chemical shifts. For example, using the 6-311+G(2d,p) basis set instead of 6-31+G(d,p) during optimization has been shown to have a noticeable positive effect on the final accuracy of predicted ³¹P NMR chemical shifts.

For high-accuracy calculations, resorting to advanced theoretical models like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) for geometry optimization is beneficial as it almost completely eliminates ambiguities arising from error cancellations between the method and basis set that can occur at lower levels of theory. The influence of geometry optimization is evident when comparing results from different basis sets. For the CH₂PH and CH₃PH₂ molecules, improvements in the Dunning's cc-pVXZ basis set series (from X=D to 5) used for geometry optimization lead to a contraction of the P-C bond length and corresponding changes in the calculated ³¹P shielding constants.

To address the geometry factor issue more systematically, specialized geometry-oriented basis sets, such as the pecG-n (n = 1, 2) series, have been developed. These basis sets are designed to provide high-quality equilibrium geometries for phosphorus compounds at a reasonable computational cost, thereby reducing the geometry-related errors in the calculated ³¹P NMR chemical shifts. Theoretical testing has shown that the pecG-2 basis set provides equilibrium geometries of a quality comparable to the much larger cc-pVQZ basis set, making it an efficient choice for calculations on phosphorus-containing molecules like (trichloromethyl)phosphine.

Catalytic and Reagent Applications in Organic Synthesis

(Trichloromethyl)phosphine and Derivatives as Ligands in Transition Metal Catalysis

The electronic nature of phosphine (B1218219) ligands plays a critical role in modulating the reactivity and selectivity of transition metal catalysts. frontiersin.org The trichloromethyl group (–CCl₃) is strongly electron-withdrawing, which reduces the electron-donating ability of the phosphine. This property is in stark contrast to the bulky, electron-rich alkylphosphines that are commonly employed to enhance catalytic activity, particularly in cross-coupling reactions. sigmaaldrich.com

Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.compolyu.edu.hk The efficacy of these reactions is highly dependent on the phosphine ligand, which influences key steps in the catalytic cycle such as oxidative addition and reductive elimination. sigmaaldrich.com

While electron-rich phosphines are generally favored for activating less reactive substrates like aryl chlorides, phosphines bearing electron-withdrawing groups such as the trichloromethyl moiety have found specific uses. sigmaaldrich.comnih.gov The reduced nucleophilicity of these phosphines can be advantageous in preventing catalyst inhibition or deactivation, especially when substrates or products contain basic heteroatoms that can coordinate to the metal center. nih.gov Although less common, the unique electronic profile of (trichloromethyl)phosphine derivatives can offer alternative reactivity and selectivity in complex synthetic scenarios. For instance, the tuning of a ligand's electronic properties is a key strategy for achieving chemoselectivity in the coupling of polyhalogenated substrates. polyu.edu.hk

Detailed research findings on the specific use of (trichloromethyl)phosphine in mainstream cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination are not extensively documented in recent literature, which has largely focused on the development of highly electron-rich and sterically demanding ligands. sigmaaldrich.comnih.govrsc.org However, patents have described optically active phosphine derivatives containing a trichloromethyl group for use with transition metal complexes, suggesting potential applications in asymmetric cross-coupling. google.com

Table 1: Expected Effects of a Trichloromethyl Group on Phosphine Ligands in Pd-Catalyzed Cross-Coupling

| Catalytic Step | Property Influenced by –CCl₃ Group | Expected Effect | Rationale |

|---|---|---|---|

| Oxidative Addition | Electron density at Palladium center | May slow down the reaction for less reactive electrophiles (e.g., Ar-Cl) | The electron-withdrawing nature of the –CCl₃ group makes the Pd(0) center less electron-rich and thus less prone to oxidative addition. |

| Reductive Elimination | Steric bulk and electron demand | May facilitate reductive elimination | The electron-withdrawing character can make the palladium center more electrophilic, potentially favoring the final bond-forming step. |

| Catalyst Stability | Ligand lability and decomposition pathways | Can increase stability against certain decomposition pathways | Reduced basicity of the phosphorus atom may lessen side reactions, such as P-C bond cleavage. |

| Chemoselectivity | Differentiation between multiple reactive sites | May enhance selectivity | The unique electronic properties can help the catalyst discriminate between different C-X bonds (e.g., C-Cl vs. C-OTf). polyu.edu.hk |

Beyond palladium catalysis, phosphine ligands are integral to a wide array of transformations catalyzed by other transition metals like rhodium, iridium, and ruthenium. frontiersin.org The specific electronic and steric demands of each catalytic system mean that a diverse palette of phosphines is required. rsc.orgrsc.org For example, in reactions involving hydroformylation or hydrogenation, the electronic properties of the phosphine ligand can fine-tune the selectivity towards linear or branched products.

The use of phosphines with electron-withdrawing substituents can be beneficial in reactions where a more electrophilic metal center is desired. While specific examples focusing on (trichloromethyl)phosphine are sparse, the principles of ligand design suggest their potential utility. For instance, in certain P(III)/P(V) redox cycles involving transition metals, the electronic nature of the phosphine can influence the feasibility of oxidative addition and reductive elimination steps. nih.gov Furthermore, transition metal-catalyzed C–P coupling reactions are used to synthesize P-stereogenic compounds, a process where the stereochemical integrity at the phosphorus center is crucial. sustech.edu.cn Chiral phosphine ligands containing groups like trichloromethyl could potentially be used to direct the stereochemical outcome of such reactions. google.comsustech.edu.cn

Organocatalytic Utility of Trichloromethyl-Containing Phosphines and Phosphine Oxides

In the absence of a metal, phosphines can act as potent nucleophilic or redox organocatalysts. escholarship.orgmagtech.com.cn The reactivity of the phosphine in these contexts is critically dependent on its structure.

Nucleophilic phosphine catalysis is initiated by the addition of a tertiary phosphine to an electrophilic species, such as an activated alkene or alkyne, to form a zwitterionic intermediate like a phosphonium (B103445) enolate. escholarship.orgresearchgate.netbeilstein-journals.org This mode of catalysis is the basis for a multitude of powerful C-C and C-heteroatom bond-forming reactions, including various annulations and addition reactions. beilstein-journals.orgacs.org

The success of these reactions hinges on the nucleophilicity of the phosphine catalyst. beilstein-journals.org Consequently, phosphines bearing strongly electron-withdrawing groups, such as the trichloromethyl group, are generally poor catalysts for these transformations. The reduced electron density on the phosphorus atom makes it a weaker nucleophile, thus inhibiting the crucial initial addition step required to enter the catalytic cycle. beilstein-journals.orgbeilstein-journals.org The vast majority of developed nucleophilic phosphine catalysts are trialkyl- or triarylphosphines that are specifically chosen for their high nucleophilicity. nih.gov

Redox-driven organophosphorus catalysis leverages the P(III)/P(V) redox couple to drive chemical transformations. nih.govsioc-journal.cn Classic stoichiometric reactions like the Wittig, Mitsunobu, and Appel reactions are driven by the formation of a highly stable phosphine oxide (P=O) byproduct. sioc-journal.cnnih.gov A significant challenge in this area is to render these processes catalytic by regenerating the P(III) phosphine from its P(V) oxide. nih.govnih.gov

The combination of triphenylphosphine (B44618) (Ph₃P) and tetrachloromethane (CCl₄) is a classic reagent system (for the Appel reaction) used for chlorinations and dehydrations. researchgate.net A key intermediate in these reactions is (trichloromethyl)phosphonium chloride. researchgate.net This system exemplifies a redox process where the phosphine is oxidized. While typically used in stoichiometric amounts, the underlying principle is relevant to redox catalysis.

For a (trichloromethyl)phosphine to participate in a catalytic redox cycle, the corresponding (trichloromethyl)phosphine oxide would need to be reduced back to the P(III) state. This reduction is often the most challenging step in the catalytic cycle. mit.eduru.nl The electron-withdrawing nature of the trichloromethyl group would make the resulting phosphine oxide more electrophilic and potentially easier to reduce compared to trialkyl- or triarylphosphine oxides, although this requires a suitable stoichiometric reductant like a silane. rsc.orgnih.gov Recent advancements have shown that simple trialkylphosphines can catalyze reactions through a P(III)/P(V) cycle involving oxidative addition of a substrate and subsequent reduction, mimicking the behavior of transition metals. nih.gov

Asymmetric organocatalysis using chiral phosphines has become a powerful tool for synthesizing enantioenriched molecules. nih.govnih.gov These catalysts can induce stereoselectivity in a wide range of reactions, including annulations and addition reactions. beilstein-journals.orgresearchgate.net The design of effective chiral phosphines often involves creating a well-defined steric environment around the phosphorus atom and incorporating additional functional groups that can participate in non-covalent interactions, such as hydrogen bonding. nih.gov

The introduction of a trichloromethyl group onto a chiral phosphine scaffold would impart unique steric and electronic features. While the reduced nucleophilicity might be a drawback for standard nucleophilic catalysis, it could be exploited in other reaction types. researchgate.netbeilstein-journals.org A patent has claimed optically active phosphine derivatives that may contain a trichloromethyl group, indicating their potential as ligands in asymmetric transition metal catalysis or as organocatalysts. google.com The steric bulk and strong electron-withdrawing nature of the –CCl₃ group could influence the organization of the transition state in an asymmetric transformation, thereby affecting the enantioselectivity. However, the development of chiral phosphines for organocatalysis has predominantly focused on structures that enhance, rather than diminish, the nucleophilicity of the phosphorus center. nih.govnih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| (Trichloromethyl)phosphine |

| (Trichloromethyl)phosphine oxide |

| (Trichloromethyl)phosphonium chloride |

| [Chloro(triphenylphosphoranediyl)methyl]triphenylphosphonium chloride |

| SPhos |

| XPhos |

| Tetrachloromethane |

| Triphenylphosphine |

Intermediates and Reagents in Complex Organic Transformations

Role in Wittig, Staudinger, Mitsunobu, and Appel Reactions

There is no evidence in the surveyed literature to suggest that (trichloromethyl)phosphine or its derivatives are used as reagents in the Wittig, Staudinger, or Mitsunobu reactions. These transformations classically employ other phosphines, most notably triphenylphosphine.

Wittig Reaction : This reaction utilizes phosphorus ylides, which are typically prepared from the reaction of an alkyl halide with triphenylphosphine. wikipedia.orgresearchgate.nettandfonline.com

Staudinger Reaction : The Staudinger reaction and the related Staudinger ligation involve the reaction of an azide (B81097) with a phosphine, almost invariably a triaryl- or trialkylphosphine like triphenylphosphine, to form an aza-ylide intermediate. researchgate.netchemeo.com

Mitsunobu Reaction : This reaction for converting alcohols to other functional groups proceeds via the combination of an alcohol, a nucleophile, an azodicarboxylate, and a phosphine, with triphenylphosphine being the standard reagent.

Appel Reaction : The Appel reaction converts alcohols to alkyl halides using a combination of a phosphine and a tetrahalomethane (e.g., CCl₄). cdnsciencepub.com While this reaction involves a trichloromethyl source (CCl₄), the phosphine reagent is typically triphenylphosphine. The key intermediate is a (trichloromethyl)phosphonium salt derived from the in-situ reaction of triphenylphosphine and carbon tetrachloride, not from a pre-formed (trichloromethyl)phosphine reagent.

Function as Chlorinating Agents

No literature was found that describes (trichloromethyl)phosphine acting as a chlorinating agent. Chlorination reactions involving phosphines typically utilize a combination of a tertiary phosphine (like triphenylphosphine) and a chlorine source such as carbon tetrachloride or bis(trichloromethyl) carbonate (triphosgene). In these systems, the phosphine is oxidized, and a reactive chlorophosphonium species is generated, which facilitates the chlorination.

The related compound, tris(chloromethyl)phosphine oxide, has been investigated, but studies show it to be surprisingly unreactive towards nucleophilic substitution, which would be a necessary step for it to function as a chlorinating agent in many contexts. Another related compound, (trichloromethyl)phosphonous dichloride (Cl₂P(CCl₃)), is documented but its application as a chlorinating agent is not described.

Reagents in Trichloromethylation and Cyclization Reactions

The use of (trichloromethyl)phosphine as a reagent for trichloromethylation or in cyclization reactions is not supported by the available literature.

Trichloromethylation : These reactions typically introduce a -CCl₃ group using reagents like carbon tetrachloride, chloroform (B151607), or sodium trichloroacetate (B1195264) as the trichloromethyl source, often via a radical pathway.

Cyclization : Many radical cyclization reactions utilize the addition of a trichloromethyl radical (generated from CCl₄) to an alkene or diene as the initiating step. There is no indication that (trichloromethyl)phosphine serves as a precursor for such radicals or participates in these cyclizations in other capacities.

Phosphine-Functionalized Polymers and their Synthetic Applications

While phosphine-functionalized polymers are a well-established class of materials used as catalysts and reagents, there is no specific information on polymers synthesized from or functionalized with (trichloromethyl)phosphine. Research in this area focuses on polymers incorporating more stable and reactive phosphine moieties, such as diphenylphosphino groups. nih.gov

Applications in Advanced Materials Synthesis

No documented applications of (trichloromethyl)phosphine in the synthesis of advanced materials were identified. Research into phosphorus-containing materials, such as photoinitiators or ligands for metal complexes, utilizes more stable and synthetically accessible organophosphorus compounds. For instance, compounds like 2,4,6-tris(trichloromethyl)-1,3,5-triazine (B1294688) are used as photoinitiators, but this is a triazine derivative, not a phosphine.

Future Perspectives and Emerging Research Areas

Development of Green and Sustainable Synthetic Methodologies for Trichloromethyl Organophosphorus Compounds

The development of environmentally benign synthetic routes for organophosphorus compounds is a growing area of focus. sciengine.com Current research aims to move away from traditional methods that often rely on hazardous reagents and produce significant waste. While specific green synthetic approaches for (trichloromethyl)phosphine are still an emerging area, the broader trends in organophosphorus chemistry point towards several key strategies.

Future methodologies are expected to focus on:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. mdpi.com

Catalytic Processes: Utilizing catalytic methods to reduce the need for stoichiometric reagents, thereby minimizing waste and energy consumption. appliedclinicaltrialsonline.com

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of the phosphine (B1218219) backbone.

One area of interest is the potential for phosphorus trichloride-free routes, which would bypass a hazardous and highly reactive precursor. acs.org Research into the functionalization of elemental phosphorus (white or red) could offer a more sustainable starting point for the synthesis of various organophosphorus compounds, including those with trichloromethyl groups. dntb.gov.ua

Design and Discovery of Novel Trichloromethyl Phosphine Architectures for Enhanced Reactivity

The reactivity and catalytic efficacy of phosphine ligands are intricately linked to their steric and electronic properties. The design of novel architectures of (trichloromethyl)phosphine and its derivatives is a key area for future research, aiming to fine-tune these properties for specific applications. The introduction of the electron-withdrawing trichloromethyl group significantly influences the electronic nature of the phosphorus atom, and future designs will likely build upon this to create ligands with unique reactivity profiles.

Key areas of exploration include:

Multidentate Ligands: The synthesis of bidentate and multidentate ligands incorporating the (trichloromethyl)phosphine moiety could lead to the formation of more stable and selective metal complexes for catalysis. beilstein-journals.orgcardiff.ac.uk

Chiral Ligands: The development of chiral (trichloromethyl)phosphine ligands is a promising avenue for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. researchgate.nettcichemicals.comnih.govresearchgate.net The steric and electronic influence of the CCl3 group could lead to unique stereochemical outcomes.

Functionalized Derivatives: The introduction of additional functional groups to the (trichloromethyl)phosphine scaffold can impart new properties, such as water solubility for aqueous catalysis or specific binding sites for targeted applications. rsc.orgnih.gov

These novel architectures could find applications in a wide range of catalytic transformations, including cross-coupling reactions and asymmetric hydrogenation. researchgate.net

Advanced Mechanistic Investigations Utilizing Combined Computational and Experimental Techniques

A deep understanding of reaction mechanisms is fundamental to the rational design of new catalysts and the optimization of existing processes. The combination of computational modeling, particularly Density Functional Theory (DFT), and advanced experimental techniques is a powerful approach to elucidate the intricate details of reaction pathways involving trichloromethyl organophosphorus compounds.

Recent studies have utilized DFT to investigate the reactivity of related compounds, providing insights into regioselectivity and the nature of transition states. For instance, a theoretical study on the reaction between trichloromethylphosphine oxide and triethyl phosphite (B83602) using DFT showed that the nucleophilic attack occurs preferentially at a chlorine atom rather than the carbon of the trichloromethyl group. researchgate.net Such computational approaches can predict reaction outcomes and guide experimental design.

Future research in this area will likely involve:

In-depth DFT Studies: Detailed computational analysis of reaction intermediates and transition states to map out complete energy profiles for catalytic cycles involving (trichloromethyl)phosphine. mdpi.comresearchgate.netmdpi.comresearchgate.net

Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to experimentally observe and characterize reaction intermediates.

Kinetic Studies: Detailed kinetic analysis to determine reaction orders and activation parameters, providing quantitative data to support proposed mechanisms. acs.org

These combined approaches will provide a comprehensive picture of how (trichloromethyl)phosphine and its derivatives behave in chemical reactions, enabling the development of more efficient and selective chemical transformations. ustc.edu.cngilheanyresearchgroup.comacs.org

Expansion of Catalytic Applications in Complex Molecule Synthesis

While phosphines are ubiquitous ligands in transition metal catalysis, the specific applications of (trichloromethyl)phosphine in the synthesis of complex molecules remain a relatively unexplored area. The unique electronic properties conferred by the trichloromethyl group suggest that its complexes may exhibit novel catalytic activities and selectivities.

Future research is expected to explore the use of (trichloromethyl)phosphine-metal complexes in a variety of catalytic reactions, including:

Cross-Coupling Reactions: Investigating the efficacy of palladium, nickel, and other metal complexes of (trichloromethyl)phosphine in Suzuki, Heck, and other cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.

Asymmetric Catalysis: Utilizing chiral derivatives of (trichloromethyl)phosphine in asymmetric hydrogenation, hydrosilylation, and other enantioselective transformations to produce high-value chiral molecules. acs.org

Polymerization Catalysis: Exploring the potential of (trichloromethyl)phosphine-based catalysts in polymerization reactions to synthesize polymers with novel properties.

The development of robust and versatile catalytic systems based on (trichloromethyl)phosphine could have a significant impact on the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Exploration of Trichloromethyl Organophosphorus Compounds in Materials Science

Future research in this domain will likely extend beyond flame retardancy to explore other material applications:

Functional Polymers: The incorporation of (trichloromethyl)phosphine moieties into polymer backbones or as side chains could lead to materials with unique properties, such as enhanced thermal stability, specific metal-binding capabilities, or modified optical properties. researchgate.netresearchgate.netias.ac.in

Surface Modification: The reactivity of the P-C bond and the trichloromethyl group could be exploited for the chemical modification of surfaces, imparting new functionalities to materials.

Molecularly Imprinted Polymers: The development of polymers that are molecularly imprinted with triphenylphosphine (B44618) oxide has been explored for scavenging this byproduct from reactions. researchgate.net Similar strategies could be developed for trichloromethylphosphine oxide.

The exploration of these avenues could lead to the development of advanced materials with tailored properties for a range of technological applications.

Integration of Machine Learning for Predictive Synthesis and Reactivity Studies

Predictive Modeling: Developing ML models to predict the reactivity, catalytic activity, and other properties of novel (trichloromethyl)phosphine architectures, thereby guiding synthetic efforts towards the most promising candidates.

Reaction Optimization: Utilizing ML algorithms to rapidly optimize reaction conditions for syntheses involving (trichloromethyl)phosphine, saving time and resources compared to traditional trial-and-error approaches.

De Novo Design: Employing generative models to design new (trichloromethyl)phosphine-based ligands with desired properties for specific catalytic applications.

Synthesis Planning: Using AI-powered retrosynthesis tools to devise efficient synthetic routes to complex molecules containing the (trichloromethyl)phosphine motif.

By harnessing the predictive power of machine learning, researchers can navigate the vast chemical space of organophosphorus compounds more efficiently, accelerating the pace of discovery and innovation in this field.

Below is a table summarizing the key research areas and their potential impact:

| Research Area | Focus | Potential Impact |

| Green Synthesis | Developing sustainable synthetic routes. | Reduced environmental impact, increased safety. |

| Novel Architectures | Designing new phosphine ligands with enhanced reactivity. | More efficient and selective catalysts. |

| Mechanistic Investigations | Combining computational and experimental techniques. | Deeper understanding of reaction pathways. |

| Catalytic Applications | Expanding use in complex molecule synthesis. | New tools for pharmaceuticals and fine chemicals. |

| Materials Science | Exploring applications in polymers and functional materials. | Development of advanced materials with tailored properties. |

| Machine Learning | Integrating AI for predictive modeling and synthesis planning. | Accelerated discovery and optimization of new compounds and reactions. |

Q & A

Basic: What are the established synthetic routes for Phosphine, (trichloromethyl)-, and how can reaction conditions be optimized for yield?

Answer:

Phosphine derivatives with trichloromethyl groups are typically synthesized via nucleophilic substitution or condensation reactions. For example, phosphine oxides can react with CCl₄ under controlled conditions, though steric hindrance from the trichloromethyl group may require precise temperature and solvent optimization to avoid byproducts like triethylammonium chloride . Reaction monitoring via thin-layer chromatography (TLC) and purification through column chromatography are critical for yield optimization. Adjusting molar ratios of reagents (e.g., triethylamine as a base) and extended reaction times (e.g., 72 hours) can improve product isolation .

Basic: What spectroscopic techniques are most effective for characterizing Phosphine, (trichloromethyl)-, and how should data be interpreted?

Answer:

Nuclear magnetic resonance (³¹P NMR) is essential for confirming phosphorus-centered bonding environments, with chemical shifts typically between +10 to -20 ppm for trivalent phosphorus derivatives . Infrared spectroscopy (IR) can identify P–Cl and C–Cl stretching vibrations (500–600 cm⁻¹). Mass spectrometry (MS) and X-ray crystallography provide molecular weight validation and structural elucidation, respectively. For accurate interpretation, compare spectral data with analogous compounds (e.g., triphenylphosphine derivatives) and reference databases like PubChem .

Advanced: How can computational methods like DFT predict the reactivity of Phosphine, (trichloromethyl)- in nucleophilic substitution reactions?

Answer:

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level can localize electrophilic/nucleophilic sites using Parr functions. For (trichloromethyl)phosphine derivatives, the phosphorus atom acts as a nucleophilic center, while the trichloromethyl carbon is electrophilic. Transition state analysis reveals steric and electronic barriers, such as unfavorable interactions between chlorine atoms and bulky substituents during pseudorotation . These models guide solvent selection (e.g., THF for stabilizing intermediates) and reagent design to minimize steric congestion.

Advanced: When experimental solubility data conflicts with predicted models, what strategies resolve these discrepancies?

Answer:

Discrepancies between experimental and predicted solubility (e.g., in water–isopropanol systems) often arise from unaccounted solvent-solute interactions. Use linear free-energy relationships (LFERs) and thermodynamic parameters (ΔH, ΔS) to refine models . Validate predictions with differential scanning calorimetry (DSC) for phase behavior and Hansen solubility parameters for solvent polarity matching. Cross-reference class-based data (e.g., organophosphates) to identify systematic errors in extrapolation .

Comparative: How does the steric and electronic influence of the trichloromethyl group affect Phosphine’s reactivity compared to other phosphine derivatives?

Answer:

The trichloromethyl group imposes significant steric hindrance, reducing accessibility to the phosphorus center in substitution reactions. Electron-withdrawing effects destabilize the P(III) state, favoring oxidation to phosphine oxides. Comparative studies with methyl- or phenyl-substituted phosphines show lower reaction rates for trichloromethyl derivatives due to slower nucleophilic attack . Computational electrostatic potential maps highlight localized charge differences, explaining reduced catalytic activity in cross-coupling reactions compared to triphenylphosphine .

Methodological: What are the best practices for synthesizing Phosphine derivatives while avoiding byproducts like triethylammonium chloride?

Answer:

To minimize byproducts, use stoichiometric excess of the trichloromethyl reagent and slow addition of base (e.g., triethylamine) to control pH. Post-reaction filtration removes triethylammonium chloride salts, while solvent evaporation under reduced pressure isolates the product. Recycling methods, such as adding bis(trichloromethyl) carbonate to recover triphenylphosphine, improve cost efficiency . Monitor reaction progress via TLC and optimize column chromatography eluents (e.g., hexane/ethyl acetate gradients) for purity .

Data Analysis: How should researchers analyze conflicting spectroscopic data when characterizing Phosphine, (trichloromethyl)-?

Answer:

Cross-validate conflicting data using multiple techniques. For example, if ³¹P NMR suggests impurities, corroborate with high-resolution MS and elemental analysis. For crystallographic ambiguities, refine structural models using software like SHELX and check for disorder in trichloromethyl groups. Document solvent effects (e.g., DMSO-induced shifts in NMR) and compare with literature benchmarks . Peer consultation and computational simulations (e.g., Gaussian) can resolve misinterpretations .

Advanced: What role does solvent choice play in the reaction kinetics of Phosphine, (trichloromethyl)-, and how is this modeled thermodynamically?

Answer:

Solvent polarity and coordination ability significantly impact reaction rates. Polar aprotic solvents (e.g., THF) stabilize charged intermediates in substitution reactions, while non-polar solvents favor radical pathways. Thermodynamic modeling using the UNIFAC or COSMO-RS frameworks predicts solubility and activity coefficients, aiding solvent selection for optimal ΔG‡ (activation energy) . Experimental validation via Arrhenius plots (variable-temperature kinetics) quantifies solvent effects on activation parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.